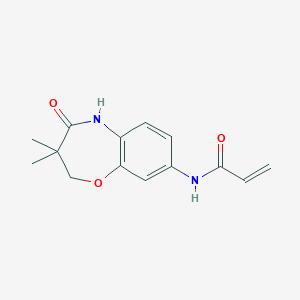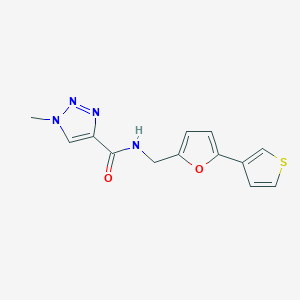![molecular formula C25H28N6O4 B2519030 N,4-diisopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105229-94-4](/img/structure/B2519030.png)
N,4-diisopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazoloquinazoline derivatives, as reported in the first paper, involves the creation of a tricyclic system that is an alternative to the triazoloquinoxaline framework. This system has shown good binding affinities for Gly/NMDA and/or AMPA receptors, indicating its potential as a scaffold for excitatory amino acid antagonists. The synthesis process includes the formation of 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates (TQXs) and their derivatives, which were found to be inactive at the KA receptor. The study also notes that the presence of a glycine moiety in certain positions of the pyrazoloquinazoline framework is detrimental to receptor-ligand interaction, while lack of planarity in the northeastern region of the molecules can shift selectivity toward the Gly/NMDA receptor .
In the second paper, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides is described. The process begins with N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, which undergo dehydrosulfurization in the presence of excess HgO to form the target compounds. This reaction takes place in boiling glacial acetic acid, yielding the cyclization products in 42-62% yields. The structures of the synthesized compounds were confirmed through complex spectral studies .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first paper features a pyrazoloquinazoline tricyclic system, which has been shown to be an adequate alternative to the triazoloquinoxaline framework for anchoring at Gly/NMDA and AMPA receptors. The study highlights the importance of planarity in the molecular structure, as non-planar northeastern regions of the molecules can influence receptor selectivity. Additionally, the inactivity of certain dicarboxylate derivatives suggests that specific structural features can negatively impact receptor-ligand interactions .
The second paper does not provide detailed information on the molecular structure analysis of the synthesized compounds. However, it can be inferred that the presence of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol moiety and the trichloroethyl group are key structural elements in the compounds, which were confirmed by spectral studies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compounds in the first paper include the formation of the pyrazoloquinazoline tricyclic system and its derivatives. The binding data suggests that the chemical structure of these compounds is crucial for their interaction with Gly/NMDA and AMPA receptors. The study also performed a functional antagonism study on selected compounds to evaluate their activity at the receptor-ion channel complex .
In the second paper, the key chemical reaction is the dehydrosulfurization of N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl) carboxamides to form the target carboxamides. This reaction is facilitated by the use of excess HgO and boiling glacial acetic acid, which leads to the formation of the cyclization products .
Physical and Chemical Properties Analysis
The first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds. However, the biological evaluation suggests that these properties are conducive to good binding affinities at Gly/NMDA and AMPA receptors, which is indicative of their potential as excitatory amino acid antagonists. The study's focus on receptor binding affinities and functional antagonism provides indirect insights into the compounds' properties relevant to their biological activity .
The second paper also does not detail the physical and chemical properties of the synthesized compounds. The emphasis is on the synthesis and spectral characteristics, which implies that the compounds' properties are suitable for the intended chemical reactions and confirmatory spectral studies .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Gadhave and Kuchekar (2020) reported on the design, synthesis, and biological evaluation of N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives. These compounds demonstrated significant antioxidant and antibacterial activities, highlighting their potential as lead molecules for further pharmacological development, including anti-inflammatory, anticancer, and antidepressant activities (Gadhave & Kuchekar, 2020).
Antimicrobial Agents
Research by Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, and Stoika (2021) focused on the synthesis and evaluation of novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, for their antimicrobial activities against a range of pathogens. This study identified compounds with moderate to good activities, pointing towards the use of these structures in developing new antimicrobial agents (Pokhodylo et al., 2021).
Antineurotic Activity
A study by Danylchenko, Drushlyak, and Kovalenko (2016) explored the synthesis and computer prediction of the biological activity and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. The compounds were predicted and confirmed to have potential antineurotic activity, which could be promising for the treatment of male reproductive and erectile dysfunction, highlighting the broad potential of triazoloquinazoline derivatives in therapeutic applications (Danylchenko, Drushlyak, & Kovalenko, 2016).
Propriétés
IUPAC Name |
2-[2-(3-methylanilino)-2-oxoethyl]-1,5-dioxo-N,4-di(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-14(2)26-22(33)17-9-10-19-20(12-17)31-24(30(15(3)4)23(19)34)28-29(25(31)35)13-21(32)27-18-8-6-7-16(5)11-18/h6-12,14-15H,13H2,1-5H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRUBLRTWKODQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-diisopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2518948.png)
![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)
![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)
![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2518958.png)



![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)
![methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2518970.png)